molecular formula C18H21NO3S B14214637 Acetic acid, [[(4-methoxyphenyl)methyl]thio](phenylamino)-, ethyl ester CAS No. 828257-77-8

Acetic acid, [[(4-methoxyphenyl)methyl]thio](phenylamino)-, ethyl ester

Cat. No.: B14214637
CAS No.: 828257-77-8
M. Wt: 331.4 g/mol
InChI Key: ZGYSITZPNAVDCI-UHFFFAOYSA-N
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Description

Acetic acid, [(4-methoxyphenyl)methyl]thio-, ethyl ester is a complex organic compound with a unique structure that includes both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(4-methoxyphenyl)methyl]thio-, ethyl ester typically involves the esterification of acetic acid derivatives with appropriate alcohols in the presence of catalysts. One common method includes the reaction of 4-methoxybenzyl mercaptan with phenyl isocyanate, followed by esterification with ethyl chloroacetate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetic acid, [(4-methoxyphenyl)methyl]thio-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid, [(4-methoxyphenyl)methyl]thio-, ethyl ester exerts its effects is primarily through interactions with biological macromolecules. The compound can bind to proteins and enzymes, altering their activity. The aromatic and ester groups allow for interactions with hydrophobic and polar regions of target molecules, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets acetic acid, [(4-methoxyphenyl)methyl]thio-, ethyl ester apart from similar compounds is its combination of aromatic, thioether, and ester functionalities.

Properties

CAS No.

828257-77-8

Molecular Formula

C18H21NO3S

Molecular Weight

331.4 g/mol

IUPAC Name

ethyl 2-anilino-2-[(4-methoxyphenyl)methylsulfanyl]acetate

InChI

InChI=1S/C18H21NO3S/c1-3-22-18(20)17(19-15-7-5-4-6-8-15)23-13-14-9-11-16(21-2)12-10-14/h4-12,17,19H,3,13H2,1-2H3

InChI Key

ZGYSITZPNAVDCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(NC1=CC=CC=C1)SCC2=CC=C(C=C2)OC

Origin of Product

United States

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